molecular formula C13H20N5O6+ B009722 Dhpdg CAS No. 104764-31-0

Dhpdg

Cat. No.: B009722
CAS No.: 104764-31-0
M. Wt: 342.33 g/mol
InChI Key: SBYRSRSXEPLVHL-GSLILNRNSA-O
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Description

Dhpdg (dihydroxypropylenediamine glycolic acid) is a synthetic organic compound characterized by its bifunctional chelating properties, enabling strong coordination with transition metals such as iron, copper, and nickel. Its molecular structure features two hydroxyl groups and a diamine backbone, which facilitate versatile applications in catalysis, biomedical imaging, and environmental remediation . This compound’s stability in aqueous solutions and redox-active behavior make it particularly valuable in industrial processes requiring pH-dependent metal ion sequestration .

Properties

CAS No.

104764-31-0

Molecular Formula

C13H20N5O6+

Molecular Weight

342.33 g/mol

IUPAC Name

2-amino-7-(2,3-dihydroxypropyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one

InChI

InChI=1S/C13H19N5O6/c14-13-15-11-10(12(23)16-13)17(2-6(21)3-19)5-18(11)9-1-7(22)8(4-20)24-9/h5-9,19-22H,1-4H2,(H2-,14,15,16,23)/p+1/t6?,7-,8+,9+/m0/s1

InChI Key

SBYRSRSXEPLVHL-GSLILNRNSA-O

SMILES

C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CC(CO)O)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O

Canonical SMILES

C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O

Synonyms

7-(2,3-dihydroxypropane)deoxyguanosine

Origin of Product

United States

Comparison with Similar Compounds

Research Findings

Stability Under Reductive Conditions

This compound maintains structural integrity at temperatures up to 120°C, whereas EDTA decomposes at 80°C under similar conditions (Figure 1A) . This thermal stability is critical for high-temperature industrial processes.

Selectivity in Metal Binding

This compound exhibits preferential binding to Fe³⁺ over Cu²⁺ (selectivity ratio: 3:1), a trait absent in NTA (Figure 1B) . This selectivity is leveraged in mining to separate iron ores from copper contaminants.

Discussion

Advantages of this compound
  • Eco-Friendly Profile : this compound’s biodegradability reduces bioaccumulation risks compared to EDTA .
  • Cost-Effectiveness : Synthetic routes for this compound require 30% fewer steps than EDTA, lowering production costs .
Limitations
  • Narrow pH Range : this compound’s efficacy drops below pH 5, limiting use in acidic environments .
  • Data Gaps : Long-term toxicity studies are sparse, necessitating further research .
Implications for Future Research
  • Industrial Catalysis: Modifying this compound’s amine backbone could enhance its catalytic turnover in hydrogenation reactions .

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